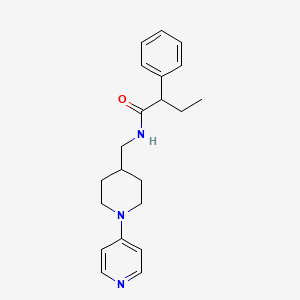

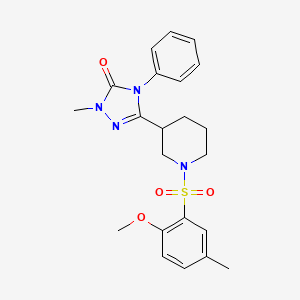

![molecular formula C11H19NO4 B2372601 tert-butyl N-[1-(methoxymethyl)-3-oxocyclobutyl]carbamate CAS No. 2219370-86-0](/img/structure/B2372601.png)

tert-butyl N-[1-(methoxymethyl)-3-oxocyclobutyl]carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“tert-butyl N-[1-(methoxymethyl)-3-oxocyclobutyl]carbamate” is a chemical compound with the CAS Number: 2219370-86-0 . It has a molecular weight of 229.28 . It is in powder form .

Molecular Structure Analysis

The IUPAC name of the compound is tert-butyl (1-(methoxymethyl)-3-oxocyclobutyl)carbamate . The InChI code is 1S/C11H19NO4/c1-10(2,3)16-9(14)12-11(7-15-4)5-8(13)6-11/h5-7H2,1-4H3,(H,12,14) .Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 332.9±35.0 °C and a predicted density of 1.10±0.1 g/cm3 . The predicted pKa value is 11.49±0.20 .科学的研究の応用

1. Intermediates for Metabotropic Glutamate Receptor 5 Agonists Tert-butyl N-[1-(methoxymethyl)-3-oxocyclobutyl]carbamate plays a crucial role as a key intermediate in the synthesis of agonists for metabotropic glutamate receptor 5. The process involves a one-step Curtius rearrangement, with the reaction mechanism including a nucleophilic addition of the in situ generated tert-butyl carbamate to the isocyanate intermediate. This method is applicable to various 1-(3-oxocycloalkyl) carboxylic acids, highlighting its versatility in the synthesis of biologically significant compounds (Sun et al., 2014).

2. Precursors for Enantioselective Synthesis This compound also serves as a valuable intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its crystal structure confirms its utility in synthesizing compounds with precise stereochemical configurations, crucial for developing pharmaceuticals and studying biological processes (Ober et al., 2004).

3. Key Intermediate in Synthesis of Biologically Active Compounds This compound is identified as an important intermediate in the synthesis of biologically active compounds like omisertinib (AZD9291). Its synthesis from commercially available precursors through steps including acylation, nucleophilic substitution, and reduction, underscores its importance in the streamlined preparation of complex therapeutic agents (Zhao et al., 2017).

4. Building Blocks in Organic Synthesis The compound is integral in preparing tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, which behave as N-(Boc)-protected nitrones. This characteristic makes them useful in reactions with organometallics to give N-(Boc)hydroxylamines, showcasing their role as versatile building blocks in organic synthesis (Guinchard et al., 2005).

5. Foldamer Research As a precursor, it's utilized in the study of a new class of foldamer based on aza/α-dipeptide oligomerization. The compound’s ability to take part in hydrogen bonding adds to its significance in studying molecular interactions and designing novel foldamers (Abbas et al., 2009).

Safety and Hazards

作用機序

Target of Action

It’s structurally similar compound has been reported to selectively enhance slow inactivation of voltage-gated sodium channels and regulate the collapse response mediator protein 2 (crmp2) .

Mode of Action

These interactions can lead to changes in the conformation and activity of the target proteins .

Biochemical Pathways

Given its potential interaction with voltage-gated sodium channels and crmp2, it may influence neuronal signaling pathways .

Pharmacokinetics

Its molecular weight (22927 g/mol) and predicted properties such as boiling point (3329±350 °C) and density (110±01 g/cm3) suggest that it may have reasonable bioavailability .

Result of Action

Based on its potential targets, it may modulate neuronal signaling, which could have implications in various neurological conditions .

特性

IUPAC Name |

tert-butyl N-[1-(methoxymethyl)-3-oxocyclobutyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-10(2,3)16-9(14)12-11(7-15-4)5-8(13)6-11/h5-7H2,1-4H3,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTLBKTVJZHUBJL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CC(=O)C1)COC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

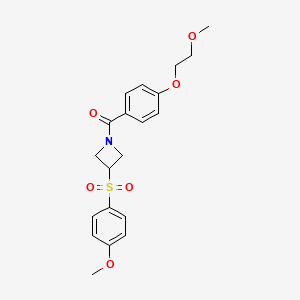

![2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2372519.png)

![Methyl 3-[(N-ethylanilino)methyl]-1-methylpyrazole-4-carboxylate](/img/structure/B2372522.png)

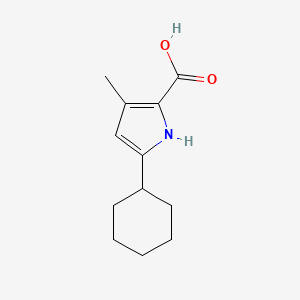

![1-(3-Bromophenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2372528.png)

![N-(5-(4-(1H-pyrrol-1-yl)benzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclobutanecarboxamide](/img/structure/B2372531.png)

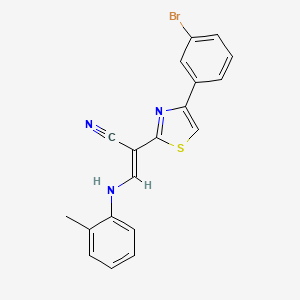

![N-(4-bromophenyl)-2-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]acetamide](/img/structure/B2372535.png)

![N-(3-chloro-2-methylphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2372536.png)

![N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2372538.png)